molecular formula C11H8ClFN4 B1413739 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197061-80-4

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1413739
CAS No.: 2197061-80-4
M. Wt: 250.66 g/mol
InChI Key: ZZFDFGZVZZAJRV-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound from the aminopyrazole carbonitrile family, which is recognized in medicinal chemistry research for its potential as a versatile building block in the synthesis of more complex molecules . Compounds within this structural class have been identified as key intermediates and scaffolds in drug discovery efforts, particularly in the development of kinase inhibitors and other biologically active agents . The presence of both an amino group and a nitrile group on the pyrazole core provides multiple sites for chemical modification, making it a valuable template for constructing targeted libraries for high-throughput screening . Researchers utilize this and related aminopyrazole derivatives primarily in oncology and anti-infective research, exploring their mechanisms as inhibitors of specific enzymatic targets, such as p38 MAPK and various cyclin-dependent kinases (CDKs) . The specific substitution pattern on the phenyl ring (5-chloro-2-fluoro) is often explored to fine-tune electronic properties, lipophilicity, and binding affinity to target proteins. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-1-(5-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFDFGZVZZAJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles can be synthesized by adding fluorinated and non-fluorinated aryl hydrazine to (ethoxymethylene)malononitrile in a solvent, then refluxing the mixture, which results in the cyclized product 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive product. No 3-amino regioisomer or uncyclised hydrazide has been observed. Different substituted aryl hydrazines can be utilized in this reaction to obtain cyclized pyrazoles in one step with high region-selectivity.

General Procedure:

To a solution of aryl hydrazine (1.2 mmol) in absolute ethanol (or trifluoroethanol) (2 mL) with stirring, (ethoxymethylene)malononitrile (1) is added slowly. After the addition is complete, the solution is carefully brought to reflux under a nitrogen atmosphere. The reaction mixture is refluxed for 4 hours, except for 3a (0.5 hours). The reaction crude is purified by column chromatography on silica gel adsorption with a hexane/ethyl acetate gradient mixture as eluants.

For aryl hydrazines hydrochlorides, a previous step of neutralization with \$$Et3N\$$ (1.0 mmol) at 0°C in ethanol (2 mL) is needed. Then, (ethoxymethylene)malononitrile (1) is added as described in the methodology above. In this case, the reaction crude is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic phase obtained is dried over \$$Na2SO_4\$$, filtered, and the organic solvent is evaporated under reduced pressure. The workup and purification of the crude product is identical to that described above.

Alternative Synthesis using (1-ethoxypropylidene)malononitrile

5-Amino-3-ethyl-1-(o-fluorophenyl)-4-pyrazolecarbonitrile can be prepared using (1-ethoxypropylidene)-malononitrile, o-fluorophenylhydrazine hydrochloride, and sodium acetate in absolute ethanol at refluxing temperature. The solvent is then removed by evaporation under reduced pressure, and methylene chloride is added to the residue. This mixture is filtered through magnesium silicate, and the filtrate is evaporated under reduced pressure to yield a dark solid, which is triturated several times with boiling hexane.

Similarly, 5-Amino-3-ethyl-1-(m-fluorophenyl)-4-pyrazolecarbonitrile can be obtained from a mixture of m-fluorophenylhydrazine hydrochloride, (1-ethoxypropylidene)-malononitrile, and anhydrous sodium acetate in absolute ethanol, refluxed for 23 hours.

Synthesis of 5-Amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile

5-Amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile can be synthesized by heating a mixture of p-fluorophenylhydrazine hydrochloride, ethoxymethylenemalononitrile, and anhydrous sodium acetate in absolute ethanol under reflux for 3 hours, then partially evaporating under reduced pressure until an orange crystalline mass forms. The mixture is diluted with water, chilled, and the orange crystals are removed by filtration, washed with water, and air-dried. The combined crops are dissolved by warming in benzene and chromatographed on a silica gel column. Elution with benzene-ether (9:1) gives 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile as light tan crystals.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The nitrile group on the pyrazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, studies involving various pyrazole compounds have demonstrated their ability to inhibit cancer cell proliferation across different types of tumors. The compound has been evaluated for its cytotoxicity against several cancer cell lines, including:

Cell LineIC50_{50} (µM)Reference
HepG2 (Liver)54.25
MCF-7 (Breast)38.44
HeLa (Cervical)Not specified

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

2. Insecticidal Properties

The compound has also been noted for its insecticidal activity, particularly through its ability to interact with GABA-A receptors in insects. This mechanism leads to hyperexcitation of the nervous system in pests, making it a potential candidate for agricultural applications as an insecticide. This mode of action is similar to that of Fipronil, a widely used insecticide, indicating that this pyrazole derivative could be effective in pest control strategies .

Several studies have documented the biological activities associated with this compound and its derivatives:

  • Antitumor Activity : A study demonstrated that derivatives of this pyrazole exhibited significant inhibition of tumor growth in vitro, particularly against liver and cervical cancer cell lines .
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, suggesting potential applications in treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and fluoro substituents on the phenyl ring, as well as the nitrile group on the pyrazole ring, allows the compound to bind to and modulate the activity of various enzymes and receptors. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Halogenation Patterns

  • Target Compound : The 5-chloro-2-fluorophenyl group introduces steric hindrance and electronic effects distinct from analogs with para-substituted halogens (e.g., 4-Cl in ). The meta-chloro and ortho-fluoro arrangement may enhance lipophilicity and receptor-binding selectivity compared to di-ortho-substituted Fipronil .
  • Fipronil : The 2,6-dichloro-4-trifluoromethylphenyl group and sulfinyl moiety confer extreme electronegativity, contributing to its potent insecticidal activity but also higher environmental persistence .

Bioactivity Correlations

  • Pyrazole carbonitriles with electron-withdrawing groups (e.g., -CN, -CF₃, halogens) exhibit enhanced bioactivity. For example, Fipronil’s trifluoromethyl and sulfinyl groups increase its affinity for GABA receptors in insects . The target compound’s chloro-fluoro combination may offer a balance between potency and metabolic stability.

Physicochemical Properties

  • Melting points are influenced by crystallinity and intermolecular interactions. Fipronil’s high melting point (200–201°C) reflects its rigid, heavily substituted structure , while simpler analogs like 5-amino-1-(4-fluorophenyl)-3-methyl derivatives may have lower melting points due to reduced symmetry .

Detailed Research Findings

Spectroscopic Characterization

  • ¹H NMR: The target compound’s methyl group (δ ~2.1–2.2 ppm) and aromatic protons (δ ~7.0–7.9 ppm) align with analogs like 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile .
  • IR: Cyano stretching vibrations (~2200 cm⁻¹) are consistent across derivatives .

Biological Activity

5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C10H8ClF N4
  • Molecular Weight : 232.65 g/mol
  • CAS Number : Not explicitly provided in the sources.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. For instance, related aminopyrazole compounds have shown inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The most notable findings include:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Cell Line Studies : Significant antiproliferative effects were observed in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is often implicated in inflammatory processes. The binding affinity was measured at -7.86 kcal/mol, confirming its potential as an anti-inflammatory agent .
  • Dosage and Efficacy : Typical effective doses range from 5 to 100 mg/kg in animal models, demonstrating significant reductions in inflammation markers .

3. Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural modifications:

Substituent PositionModificationsBiological Activity
N1Alkyl/Aryl groupsLoss of antiproliferative activity
C4Fluorine substitutionEnhanced anticancer potency
C5Aromatic ringsImproved anti-inflammatory effects

This table summarizes how specific modifications can enhance or diminish the biological activities of pyrazole derivatives.

Case Study 1: Anticancer Efficacy

In a study assessing various pyrazole derivatives, one compound showed over 90% inhibition of cell proliferation in non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines. This study utilized both in vitro assays and docking simulations to elucidate the binding interactions within the COX-2 active site .

Case Study 2: In Vivo Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects observed in rodent models treated with this pyrazole derivative. The results indicated a significant reduction in edema and inflammatory cytokines, supporting its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 5-amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketonitriles or cyanoacetates. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalysts like piperidine or acetic acid. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction optimization should prioritize yield and scalability using design-of-experiments (DoE) frameworks .
  • Key Data :

  • Yield : 60–85% under optimized conditions.
  • Purity : Validated via HPLC (retention time: 8.2 min, C18 column, acetonitrile/water gradient) .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (δ 6.8–7.6 ppm for aromatic protons; δ 150–160 ppm for nitrile carbons) and FT-IR (ν ~2200 cm⁻¹ for C≡N stretch) confirm functional groups .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between pyrazole and fluorophenyl rings) .
    • Analytical Challenges : Overlapping signals in NMR due to aromatic substituents; use deuterated DMSO for enhanced resolution .

Q. What biological targets are associated with this pyrazole derivative?

  • Methodology : Target prediction via molecular docking (AutoDock Vina) suggests affinity for enzymes like carbonic anhydrases (CA-II, CA-IX) and cyclooxygenase-2 (COX-2). Experimental validation uses enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., cancer cell lines for antiproliferative activity) .
  • Contradictions : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodology :

  • Byproduct Analysis : LC-MS identifies intermediates (e.g., dehalogenated or dimerized species).
  • Process Control : Use in-situ FTIR to monitor reaction progress and adjust reagent stoichiometry.
  • Computational Guidance : Reaction path sampling with density functional theory (DFT) predicts energy barriers for side reactions .
    • Case Study : Substitution at the 5-chloro-2-fluorophenyl group may require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodology :

  • Stability Studies : Incubate the compound in PBS (pH 7.4), DMEM (pH 7.0), and simulated gastric fluid (pH 2.0). Monitor degradation via UPLC-MS over 24–72 hours.
  • Findings : Hydrolysis of the nitrile group occurs at pH > 8.0, forming carboxylic acid derivatives. Stability in DMSO stock solutions is >1 month at –20°C .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
  • Standardization : Use validated protocols (e.g., MTT assay for cytotoxicity with 10% FBS).
  • Data Reproducibility : Cross-validate findings in ≥3 independent labs .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodology :

  • SAR Framework : Systematically replace substituents (e.g., –F → –CF₃ or –Cl → –Br) and assess changes in bioactivity.
  • Case Example : Fluorine at the 2-position enhances metabolic stability but reduces solubility; methyl at the 3-position balances lipophilicity (logP ~2.8) .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

  • Methodology :

  • Validation Parameters : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.5 µg/mL), and recovery (>90% in plasma).
  • Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C-labeled analog) to correct for ion suppression in LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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